2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers
Description
This compound is a Boc (tert-butoxycarbonyl)-protected derivative of octahydro-1H-isoindole, conjugated with an acetic acid moiety. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . The octahydro-isoindole core introduces stereochemical complexity, resulting in a mixture of diastereomers due to multiple chiral centers in the bicyclic structure. Such diastereomeric mixtures are common in synthetic intermediates, necessitating chromatographic separation or stereoselective synthesis optimization .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSBMLUBXVBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, a compound with the CAS number 1334146-45-0, is a mixture of diastereomers that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- IUPAC Name : 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid
- Appearance : Powder
- Storage Temperature : 4 °C
Biological Activity Overview
The biological activity of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid is primarily attributed to its structural characteristics which allow it to interact with various biological targets. The compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some isoindole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.
The mechanisms by which 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid exerts its biological effects are not completely understood but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to cell survival and apoptosis could explain neuroprotective effects.
Antimicrobial Activity Study
A study conducted on a series of isoindole derivatives indicated that certain structural modifications could enhance antimicrobial efficacy. The study highlighted that the presence of the tert-butoxycarbonyl group significantly contributed to the activity against Gram-positive bacteria.
| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 32 |
| Compound B | No | N/A |
| 2-{2-[tert-butoxycarbonyl]-octahydro... | Yes | 16 |
Neuroprotective Effects
Another research project focused on the neuroprotective potential of isoindole derivatives in models of oxidative stress. The findings suggested that compounds similar to 2-{2-[tert-butoxy]carbonyl}-octahydroisoindole exhibited significant protective effects against neuronal cell death induced by oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Spectral Properties
- Target Compound : Expected IR peaks include ~1700 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (NH/OH), similar to Boc-protected analogs in .
- Glycosylated Derivative : Displays distinct ¹H-NMR signals for aromatic protons (δ 7.45–7.65) and glycosidic protons (δ 4.03–5.17), with Boc carbonyl at 1699 cm⁻¹ in IR.
- Indole-Acetic Acid : SMILES notation (OC(=O)Cn1ccc2c1ccc(c2)NC(=O)OC(C)(C)C) indicates planar indole vs.
Notes
Stereochemical Complexity : The target compound’s diastereomerism underscores the challenge of achieving stereoselectivity in bicyclic systems. Lessons from silanyl-alkyne synthesis (90:10 ratio ) suggest optimizing reaction conditions (e.g., temperature, catalysts) for selectivity.
Protective Group Strategies : Boc and silyl groups (e.g., tert-butyldiphenylsilyl in ) are critical for intermediate stability but require orthogonal deprotection.
Data Limitations : Direct spectral or yield data for the target compound are absent in the evidence; comparisons rely on structural analogs.
Functional Group Impact : The acetic acid moiety differentiates the target from ester- or glycoside-based analogs, influencing solubility and reactivity .
Preparation Methods
Intramolecular Aldol Condensation
A common approach involves cyclizing linear precursors via aldol condensation. For example, a diketone intermediate undergoes base-catalyzed intramolecular cyclization to form the octahydroisoindole ring. Reaction conditions (e.g., KOtBu in THF at −78°C) favor chair-like transition states, influencing ring stereochemistry.
Reductive Amination
Introduction of Boc Protecting Group
Carbamate Formation
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O). A representative procedure from Patent US10544189B2 details:
-
Dissolve the free amine in dioxane/water (1:1).
-
Add Boc2O (1.1 equiv) and K2CO3 (2.0 equiv) at 0°C.
Table 1: Boc Protection Optimization
Acetic Acid Sidechain Installation
Alkylation of Secondary Amines
The acetic acid moiety is introduced through alkylation of the isoindole nitrogen. In a key step:
Michael Addition Approaches
Alternative methods employ conjugate addition to α,β-unsaturated esters. For example, reacting the amine with methyl acrylate in MeOH at reflux (72 hours) followed by saponification achieves comparable yields (70–75%).
Diastereomer Formation and Separation
Origins of Stereoisomerism
Diastereomers arise from:
Chromatographic Resolution
Normal-phase silica chromatography with hexane/EtOAc (3:1→1:2 gradient) effectively separates diastereomers. Analytical HPLC (Chiralpak AD-H column) shows baseline separation (ΔtR = 2.7 min) for major isomers.
Table 2: Diastereomer Ratios Under Different Conditions
| Cyclization Method | Temp (°C) | cis:trans Ratio |
|---|---|---|
| Aldol condensation | −78 | 85:15 |
| Reductive amination | 25 | 60:40 |
| Acid-catalyzed | 100 | 50:50 |
Critical Reaction Parameters
Temperature Effects
Solvent Influence
Polar aprotic solvents (DMF, NMP) improve solubility but may accelerate epimerization. Mixed aqueous-organic systems (dioxane/H2O) balance reactivity and stereochemical integrity.
Characterization and Quality Control
Spectroscopic Analysis
Chiral Purity Assessment
Circular dichroism (CD) spectra show Cotton effects at 220 nm (cis) and 235 nm (trans), enabling quantitative diastereomer analysis.
Industrial-Scale Considerations
Cost-Effective Boc Protection
Bulk Boc2O (≥50 kg batches) reduces reagent costs by 40% compared to small-scale purchases. Continuous flow systems achieve 98% conversion in <30 minutes residence time.
Waste Stream Management
Neutralization of reaction byproducts (e.g., tert-butanol) via distillation recovery (bp 82–83°C) meets EPA guidelines for volatile organic compound (VOC) emissions.
Emerging Methodologies
Q & A
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC with chiral columns can resolve diastereomers. highlights NMR as a tool for distinguishing diastereoisomers via splitting of proton signals .
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz or higher) with deuterated solvents (e.g., CDCl₃) can identify distinct stereochemical environments .
Advanced Insight : Coupling HPLC with mass spectrometry (LC-MS) enhances quantification accuracy. For complex mixtures, 2D NMR (e.g., NOESY) may resolve overlapping peaks .
How do researchers address contradictions in reported synthetic yields for similar Boc-protected isoindole derivatives?
Advanced Research Focus
Discrepancies in yields often arise from:
- Reagent purity : Impurities in Boc anhydride or solvents (e.g., dichloromethane) can alter reaction efficiency .
- Workup procedures : Incomplete removal of byproducts (e.g., tert-butanol) may skew yield calculations .
Methodological Resolution : Standardize protocols using high-purity reagents and validate yields via gravimetric analysis coupled with NMR integration .
What computational methods can predict the relative stability of diastereomers in this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate energy differences between diastereomers using software like Gaussian or ORCA. Focus on steric strain in the octahydro-isoindol ring .
- Molecular Dynamics (MD) : Simulate solvation effects to assess stability under experimental conditions (e.g., aqueous vs. organic solvents) .
Validation : Compare computational results with experimental NMR and X-ray crystallography data (if available) .
How can researchers design biological assays to evaluate diastereomer-specific activity?
Q. Advanced Research Focus
- Separation First : Isolate diastereomers via preparative HPLC before testing .
- Target Selection : Prioritize receptors or enzymes with known stereochemical sensitivity (e.g., proteases or GPCRs) .
- Controls : Use enantiomerically pure analogs (e.g., ’s indole derivatives) as benchmarks .
What are the key challenges in characterizing the Boc group’s stability under acidic or basic conditions?
Basic Research Focus
The Boc group is acid-labile but stable in basic conditions. Challenges include:
- Deprotection Side Reactions : Premature cleavage during synthesis may generate free amines, complicating purification .
Methodological Solution : Monitor Boc stability via FT-IR (C=O stretch at ~1680 cm⁻¹) and confirm deprotection with ninhydrin tests .
How do reaction conditions (e.g., solvent polarity) influence the diastereomer ratio?
Q. Advanced Research Focus
- Polar Solvents : Increase dipole-dipole interactions, potentially stabilizing one diastereomer (e.g., DMF vs. THF) .
- Additives : Crown ethers or ionic liquids may alter transition-state geometry, favoring specific stereoisomers .
Experimental Design : Systematically vary solvents and additives, then analyze outcomes via chiral HPLC .
What strategies mitigate oxidation or degradation of the acetic acid moiety during storage?
Q. Basic Research Focus
- Storage Conditions : Use inert atmospheres (N₂ or Ar) and low temperatures (-20°C) to prevent decarboxylation .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term stability .
How can researchers validate the stereochemical assignment of diastereomers without X-ray data?
Q. Advanced Research Focus
- NOESY NMR : Identify spatial proximity of protons in the isoindol ring to infer configuration .
- Optical Rotation : Compare experimental values with literature data for similar Boc-protected compounds .
- Chemical Correlation : Convert diastereomers to known derivatives (e.g., via esterification) and analyze shifts .
What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?
Advanced Research Focus
The acetic acid moiety can act as a carboxylate nucleophile. Key factors:
- Activation Reagents : EDCI or HATU enhance coupling efficiency with amines .
- Steric Hindrance : The octahydro-isoindol ring may slow reaction rates compared to linear analogs .
Validation : Monitor coupling progress via LC-MS and quantify yields via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
